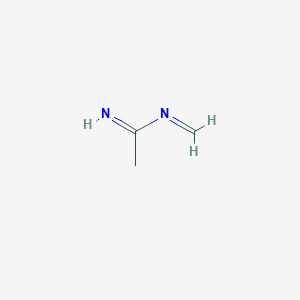
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is a derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of a chloroacetyl group and two iodine atoms at the 3 and 5 positions of the aromatic ring. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- typically involves the following steps:
Iodination: L-Tyrosine is first iodinated at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Chloroacetylation: The iodinated L-Tyrosine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites.
Protein Modification: The chloroacetyl group can react with nucleophilic residues in proteins, leading to covalent modifications.
Pathways Involved: The compound can affect signaling pathways by modulating the activity of key enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
N-Acetyl L-Tyrosine: A derivative with an acetyl group, used for its enhanced solubility and stability.
3,5-Diiodo-L-Tyrosine: A derivative with two iodine atoms, studied for its role in thyroid hormone synthesis
Uniqueness
L-Tyrosine, N-(chloroacetyl)-3,5-diiodo- is unique due to the presence of both chloroacetyl and iodine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
579504-93-1 |
|---|---|
Fórmula molecular |
C11H10ClI2NO4 |
Peso molecular |
509.46 g/mol |
Nombre IUPAC |
(2S)-2-[(2-chloroacetyl)amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H10ClI2NO4/c12-4-9(16)15-8(11(18)19)3-5-1-6(13)10(17)7(14)2-5/h1-2,8,17H,3-4H2,(H,15,16)(H,18,19)/t8-/m0/s1 |
Clave InChI |
XAXXXHIUOADIKU-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC(=O)CCl |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)



![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)


![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)



